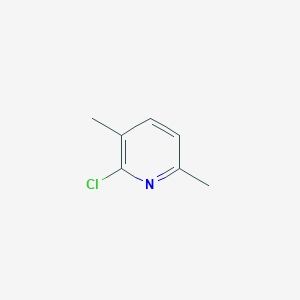

2-Chloro-3,6-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBFMNFNLIDSCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-3,6-dimethylpyridine CAS number and properties

An In-Depth Technical Guide to 2-Chloro-3,6-dimethylpyridine for Advanced Chemical Synthesis

Introduction and Core Identification

This compound is a halogenated and substituted pyridine derivative that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of a chloro-substituent at the electron-deficient C2 position, flanked by methyl groups, makes it an essential intermediate for constructing more complex molecular architectures. For researchers and professionals in drug development and materials science, this compound offers a reliable scaffold for introducing the dimethyl-substituted pyridyl moiety through nucleophilic substitution reactions. Its utility lies in its predictable reactivity, enabling the systematic development of novel compounds with potential applications in pharmaceuticals and agrochemicals.

The primary identifier for this compound is its Chemical Abstracts Service (CAS) registry number: 72093-14-2 .[1][2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. These characteristics are summarized in the table below. The compound exists as a liquid at standard temperature and pressure, and its boiling point under reduced pressure indicates that purification is best achieved via vacuum distillation to prevent thermal decomposition.[1]

| Property | Value | Source |

| CAS Number | 72093-14-2 | [1][2] |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Physical State | Liquid | [1] |

| Boiling Point | 45 °C at 80 mmHg | [1] |

| SMILES | CC1=CC=C(C)C(Cl)=N1 | [2] |

| Purity (Typical) | ≥95% | [2] |

Synthesis and Purification

While various synthetic routes to substituted chloropyridines exist, a common and reliable laboratory-scale approach involves the direct chlorination of the corresponding pyridin-2-one precursor. This transformation leverages powerful chlorinating agents like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved from 3,6-dimethylpyridin-2(1H)-one. The mechanism involves the activation of the pyridinone oxygen by POCl₃, followed by nucleophilic attack of the chloride ion at the C2 position and subsequent rearomatization.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Chlorination of 3,6-Dimethylpyridin-2(1H)-one

This protocol describes a representative procedure. Causality: The use of excess POCl₃ ensures complete conversion and acts as the reaction solvent. The final basic quench is critical to neutralize the highly acidic reaction mixture and remove phosphoric acid byproducts.

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Add 3,6-dimethylpyridin-2(1H)-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask at room temperature. The mixture may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. This step is highly exothermic and releases HCl gas; extreme caution is required.

-

Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~8.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation (refer to boiling point data) to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound is rooted in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the pyridine ring nitrogen atom polarizes the C-Cl bond at the C2 position, making it highly electrophilic and prone to attack by nucleophiles.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored.[3] The methyl groups on the ring can exert steric and electronic influences on the reaction rate.[3]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

This reactivity allows for the facile introduction of a wide range of functional groups by displacing the chlorine atom with various nucleophiles, including:

-

Nitrogen Nucleophiles: Amines, azides

-

Oxygen Nucleophiles: Alkoxides, phenoxides

-

Sulfur Nucleophiles: Thiolates

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its ability to undergo SNAr reactions makes it a valuable precursor in several fields:

-

Pharmaceutical Synthesis: Halogenated pyridines are foundational components in many active pharmaceutical ingredients (APIs). Related chlorinated pyridine structures are integral to the synthesis of drugs such as proton pump inhibitors.[3] This compound provides a scaffold for creating libraries of novel molecules for biological screening.

-

Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. This intermediate can be used to synthesize new crop protection agents.[4]

-

Materials Science: The dimethylpyridine moiety can be incorporated into polymers or organic electronic materials to tune their physical and electronic properties.[3]

Safety, Handling, and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Class | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[1]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use only in a well-ventilated area or in a certified fume hood. Avoid breathing vapors.[1][5]

Handling and Storage Protocol

-

Handling: Avoid all personal contact, including inhalation of vapors.[1] Do not eat, drink, or smoke in the handling area.[1][5] Ensure adequate ventilation.

-

Storage: Store in a cool, well-ventilated area.[1] Keep the container tightly closed and store locked up.[1]

-

First Aid:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

If on Skin: Wash with plenty of water.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][5]

-

-

Spills: Absorb spills with an inert material such as sand, earth, or vermiculite.[1] Collect and place in a suitable, labeled container for chemical waste disposal.

References

Sources

An In-depth Technical Guide to the Synthesis of 2-Chloro-3,6-dimethylpyridine

Introduction: The Strategic Importance of 2-Chloro-3,6-dimethylpyridine in Modern Chemistry

This compound, also known as 2-chloro-3,6-lutidine, is a pivotal heterocyclic aromatic organic compound. Its unique structural arrangement, featuring a chlorinated pyridine ring with two methyl groups, makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. The strategic placement of the chlorine atom at the 2-position facilitates nucleophilic substitution reactions, while the methyl groups influence the molecule's reactivity and solubility. This guide provides an in-depth exploration of the primary synthetic routes to this crucial building block, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The preparation of this compound can be approached through several synthetic pathways. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and environmental considerations. This guide will focus on two prominent and field-proven methods:

-

Chlorination of 3,6-Dimethyl-2-pyridone: A reliable method involving the conversion of a pyridone precursor.

-

Diazotization of 2-Amino-3,6-dimethylpyridine: A classic transformation leveraging diazonium salt chemistry.

Route 1: Chlorination of 3,6-Dimethyl-2-pyridone

This synthetic approach is a robust and widely employed method for the preparation of this compound. It proceeds via the conversion of the corresponding pyridone to the desired chloro-pyridine using a suitable chlorinating agent.

Causality Behind Experimental Choices

The selection of a chlorinating agent is critical to the success of this reaction. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation due to its effectiveness in converting hydroxyl groups on pyridinones to chlorides. The reaction mechanism involves the initial phosphorylation of the pyridone oxygen, followed by a nucleophilic attack of the chloride ion. The use of a solvent is often unnecessary as phosphorus oxychloride can serve as both the reagent and the reaction medium.

Experimental Protocol

A representative procedure for the chlorination of a structurally similar compound, 3-cyano-4,6-dimethyl-2-hydroxypyridine, provides a solid framework for this synthesis.[1]

Materials:

-

3,6-Dimethyl-2-pyridone

-

Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃)

-

Ice/water mixture

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

In a suitable reaction flask equipped with a reflux condenser and a stirrer, combine 3,6-dimethyl-2-pyridone and phosphorus pentachloride (or a molar excess of phosphorus oxychloride).[1]

-

Heat the reaction mixture with continuous stirring. A typical temperature for this reaction is around 120°C.[1] The mixture will gradually transform into a clear solution.

-

Continue heating and stirring for an additional hour to ensure the reaction goes to completion.[1]

-

After cooling, cautiously pour the reaction mixture into a pre-chilled ice/water mixture to hydrolyze the excess chlorinating agent.[1]

-

Neutralize the aqueous solution to a pH of approximately 6 using sodium bicarbonate.[1]

-

Extract the product into dichloromethane.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.[1]

-

Further purification can be achieved through distillation or column chromatography.

Data Presentation

| Parameter | Value | Reference |

| Reactants | 3-cyano-4,6-dimethyl-2-hydroxypyridine, Phosphorus pentachloride | [1] |

| Reaction Temperature | 120°C | [1] |

| Reaction Time | 1 hour (post-dissolution) | [1] |

| Yield (crude) | 94% (for the cyano-analogue) | [1] |

Workflow Visualization

Caption: Workflow for the synthesis of this compound via pyridone chlorination.

Route 2: Diazotization of 2-Amino-3,6-dimethylpyridine

The Sandmeyer reaction and related diazotization procedures offer a classic and effective route for converting amino-pyridines into their corresponding chloro-derivatives.[2][3] This method involves the formation of a diazonium salt from the starting aminopyridine, which is then displaced by a chloride ion.

Causality Behind Experimental Choices

The key to a successful diazotization reaction is the careful control of temperature and the choice of diazotizing and chlorinating agents. The reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the intermediate diazonium salt. Nitrosyl chloride or a combination of sodium nitrite and hydrochloric acid are commonly used to generate the nitrous acid required for diazotization.[2] The use of a hydrogen chloride-saturated aqueous solution provides both the acidic medium and the chloride nucleophile for the subsequent substitution.[2]

Experimental Protocol

A general procedure for the conversion of 2-aminopyridines to 2-chloropyridines can be adapted for 2-amino-3,6-dimethylpyridine.[2][3]

Materials:

-

2-Amino-3,6-dimethylpyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrosyl chloride or Sodium nitrite (NaNO₂)

-

Water

-

Base (e.g., sodium hydroxide or ammonia) for neutralization

-

Organic solvent (e.g., chloroform or methylene chloride) for extraction

Step-by-Step Methodology:

-

Dissolve 2-amino-3,6-dimethylpyridine in water or a hydrochloric acid-containing solution.[2]

-

Cool the solution to 0-5°C in an ice bath.[2]

-

Saturate the solution with hydrogen chloride gas.[2]

-

Slowly add a solution of sodium nitrite in water or introduce nitrosyl chloride gas while maintaining the low temperature.[2]

-

Stir the reaction mixture for a few hours at low temperature.[2]

-

After the reaction is complete, carefully neutralize the mixture with a base.

-

Extract the product with an organic solvent.[3]

-

Dry the combined organic extracts over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the resulting this compound, typically by distillation.[2]

Data Presentation

| Parameter | Value | Reference |

| Reactants | 2-Aminopyridine derivative, Nitrosyl chloride / Sodium Nitrite, HCl | [2] |

| Reaction Temperature | 0-20°C (preferably 0-5°C) | [2] |

| Key Condition | Saturation with Hydrogen Chloride | [2] |

| Yield | Generally good, though can vary | [2] |

Reaction Mechanism Visualization

Caption: Simplified mechanism for the diazotization of 2-amino-3,6-dimethylpyridine.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with multiple viable routes. The chlorination of the corresponding pyridone and the diazotization of the aminopyridine are two of the most practical and widely used methods. The choice between these routes will depend on the specific needs of the laboratory or industrial setting, including cost, safety, and environmental impact. As the demand for novel pharmaceuticals and agrochemicals continues to grow, the development of even more efficient, sustainable, and cost-effective methods for the synthesis of key intermediates like this compound will remain an active area of research.

References

-

[No Author]. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- [No Author]. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines. Google Patents.

- [No Author]. (n.d.). CN1317268C - The preparation method of 2,6-lutidine. Google Patents.

- [No Author]. (n.d.). Process for the preparation of 2-chloro-pyridine and its derivatives. Google Patents.

-

[No Author]. (n.d.). 2,6-dimethylpyridine - Organic Syntheses Procedure. Retrieved from [Link]

-

[No Author]. (n.d.). Synthesis method of 2, 6-dimethyl-4-bromopyridine. Eureka | Patsnap. Retrieved from [Link]

- [No Author]. (n.d.). CN101659637A - Preparation method of 2-chloro-3-cyanopyridine. Google Patents.

-

[No Author]. (n.d.). 2,6-Lutidine. Wikipedia. Retrieved from [Link]

- [No Author]. (n.d.). US4205175A - Chlorination process. Google Patents.

-

Kato, T., Hayashi, H., & Anzai, T. (1967). [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives]. Yakugaku Zasshi, 87(4), 387–390. [Link]

Sources

Spectroscopic Characterization of 2-Chloro-3,6-dimethylpyridine: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Chloro-3,6-dimethylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are structured to not only present the spectral data but also to offer insights into the experimental rationale and data interpretation, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound with the molecular formula C₇H₈ClN. Its structure, featuring a pyridine ring substituted with a chlorine atom and two methyl groups, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

The spectroscopic analysis of substituted pyridines is a well-established field, providing a robust framework for interpreting the data of novel derivatives.[1][2] This guide will delve into the three primary spectroscopic techniques used for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

Experimental Rationale: A standard ¹H NMR spectrum is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid signal overlap from the solvent. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.3 - 7.5 | d | ~8.0 |

| H-5 | ~7.0 - 7.2 | d | ~8.0 |

| C3-CH₃ | ~2.3 - 2.5 | s | - |

| C6-CH₃ | ~2.5 - 2.7 | s | - |

Interpretation:

-

Aromatic Protons (H-4 and H-5): The two aromatic protons will appear as doublets due to coupling with each other. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will deshield these protons, causing them to resonate in the downfield region of the spectrum.

-

Methyl Protons (C3-CH₃ and C6-CH₃): The two methyl groups are in different chemical environments. The C6-methyl group is adjacent to the nitrogen atom, which will likely cause a slight downfield shift compared to the C3-methyl group. Both will appear as sharp singlets as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

Experimental Rationale: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal-to-noise.

Predicted ¹³C NMR Data: Similar to the ¹H NMR, the ¹³C chemical shifts can be estimated by considering the substituent effects on the pyridine ring.[6][7][8]

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~150 - 155 |

| C-3 | ~130 - 135 |

| C-4 | ~135 - 140 |

| C-5 | ~120 - 125 |

| C-6 | ~155 - 160 |

| C3-CH₃ | ~18 - 22 |

| C6-CH₃ | ~22 - 26 |

Interpretation:

-

Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen and chlorine atoms, as well as the electron-donating nature of the methyl groups. The carbons directly attached to the nitrogen (C-2 and C-6) and the chlorine (C-2) will be the most deshielded and appear furthest downfield.

-

Methyl Carbons: The two methyl carbons will resonate in the typical aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Experimental Rationale: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is a rapid and non-destructive technique that is particularly useful for identifying functional groups. Samples can be analyzed as neat liquids, in solution, or as a solid dispersion in a KBr pellet.

Key Vibrational Modes: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of the substituted pyridine ring and the methyl groups.[9][10]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (aliphatic) | 2850 - 3000 | Medium |

| C=C and C=N stretching (ring) | 1400 - 1600 | Strong |

| C-H bending (methyl) | 1370 - 1450 | Medium-Strong |

| C-Cl stretching | 600 - 800 | Strong |

Interpretation: The presence of sharp peaks in the 1400-1600 cm⁻¹ region is indicative of the aromatic pyridine ring. The C-H stretching vibrations of the aromatic and methyl protons will be observed in their respective characteristic regions. A strong absorption in the lower frequency region will confirm the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)

Experimental Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).[11]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₇H₈ClN), which is approximately 141.04 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic M⁺ and M+2 isotopic pattern.

-

Key Fragmentation Pathways: The fragmentation pattern will provide valuable structural information. Common fragmentation pathways for substituted pyridines include the loss of substituents and ring cleavage.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Interpretation:

-

Loss of a Methyl Radical: A significant fragment ion may be observed at m/z 126/128, corresponding to the loss of a methyl radical (•CH₃).

-

Loss of a Chlorine Radical: Another prominent peak could be present at m/z 106, resulting from the loss of a chlorine radical (•Cl).

-

Loss of HCl: The loss of a neutral molecule of HCl could lead to a fragment at m/z 105.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural characterization. The predicted data, based on established principles and data from related compounds, offers a robust framework for researchers in the fields of chemical synthesis, drug discovery, and materials science. This guide serves as a foundational resource for the identification and quality control of this important chemical entity.

References

- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES), 10(9), 525-529.

- FTIR Spectrum of 2-chloro-6-methyl Pyridine. (2020).

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Synthesis, Characterization, Optical, Electrochemical, and Theoretical Studies of Substituted Terpyridines. (n.d.). Taylor & Francis Online.

- Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central.

- Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands. (n.d.). Dalton Transactions.

- Correlations of the Infrared Spectra of Some Pyridines. (1955). The Journal of Physical Chemistry.

- 2-Chloro-3-cyano-6-methylpyridine. (n.d.). NIST WebBook.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- 2-Chloropyridine(109-09-1) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,6-Dimethylpyridine, hydrochloride. (n.d.). NIST WebBook.

- 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,6-Lutidine. (n.d.). PubChem.

- CID 67155575. (n.d.). PubChem.

- The C-13 NMR spectrum of 2-chloro-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- Technical Guide: Physicochemical Properties of 6-Ethyl-2,3-dimethylpyridine. (n.d.). Benchchem.

- 2,6-Lutidine. (n.d.). Sigma-Aldrich.

- 2-Chloro-6-methoxy-3-methyl-4-phenylpyridine. (n.d.). SpectraBase.

- 2,6-Lutidine. (n.d.). NIST WebBook.

- Pyridine, 2,5-dimethyl-. (n.d.). NIST WebBook.

Sources

- 1. ijres.org [ijres.org]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum [chemicalbook.com]

- 4. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. 3-Bromo-6-chloro-2-methylpyridine(132606-40-7) 1H NMR [m.chemicalbook.com]

- 6. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR [m.chemicalbook.com]

- 8. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

2-Chloro-3,6-dimethylpyridine safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3,6-dimethylpyridine

Introduction

This compound (CAS No. 72093-14-2) is a substituted pyridine derivative utilized as a building block in complex organic synthesis, particularly within the pharmaceutical and agrochemical research sectors.[1][2] Its specific reactivity, imparted by the chlorine atom and methyl groups on the pyridine ring, makes it a valuable intermediate. However, this chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, intended for laboratory researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound, grounded in the principles of chemical causality and risk mitigation.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical properties is foundational to its safe handling. For instance, its liquid state at room temperature and boiling point influence containment and ventilation requirements.

| Property | Value | Source |

| CAS Number | 72093-14-2 | [1] |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [2][3] |

| Physical State | Liquid | [4] |

| Boiling Point | 45°C at 80 mmHg | [4] |

| Storage Temperature | 2-8°C, under Argon | [1][5] |

GHS Hazard Analysis and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality of its hazardous nature stems from its ability to interact with biological tissues, leading to irritation and acute toxic effects if ingested.

| GHS Classification | Hazard Statement | Precautionary Statements (selected) |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | P270, P301+P312, P330 |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| STOT - Single Exposure, Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P403+P233 |

Source: Apollo Scientific Safety Data Sheet[1]

-

H302 (Harmful if swallowed): Ingestion can lead to adverse health effects. This necessitates strict prohibitions on eating, drinking, or smoking in handling areas.[1][6]

-

H315 (Causes skin irritation): Direct contact with the skin can cause inflammation, redness, and discomfort. This is why chemically resistant gloves are mandatory.[1][7]

-

H319 (Causes serious eye irritation): The compound can cause significant, but reversible, eye irritation upon contact. This underscores the critical importance of sealed eye protection like safety goggles.[1][7]

-

H335 (May cause respiratory irritation): Inhalation of vapors or mists can irritate the respiratory tract.[1] This hazard is the primary driver for the mandatory use of engineering controls like chemical fume hoods.[8]

Risk Mitigation: The Hierarchy of Controls

The most effective safety programs prioritize controls that eliminate or reduce hazards at their source. The "Hierarchy of Controls" is a fundamental risk management principle that provides a systematic framework for mitigating exposure. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls

These controls are designed to remove the hazard at the source, before it can contact the researcher.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning and certified chemical fume hood.[9][10] This is non-negotiable due to the H335 respiratory irritation hazard.[1]

-

Ventilation: The laboratory must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7][11]

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Designated Work Areas: Clearly demarcate areas where this compound is stored and handled.[9]

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

-

Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[1][6] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][11]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[12][13] A face shield may be required for operations with a high splash risk.[7]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).[10] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[14] Dispose of contaminated gloves immediately.

-

Lab Coat: A fully buttoned lab coat must be worn to protect street clothes and skin.[7]

-

-

Respiratory Protection: Respiratory protection is generally not required if work is conducted within a certified fume hood. If engineering controls fail or for certain emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[11][12]

Protocol: Safe Handling Workflow

-

Preparation: Ensure the fume hood is operational. Don all required PPE (lab coat, safety goggles, gloves).

-

Staging: Place all necessary equipment and reagents inside the fume hood to minimize movement in and out of the containment area.

-

Aliquotting: Obtain the sealed container of this compound. Transfer it into the fume hood before opening. Perform all transfers of the liquid within the hood.

-

Reaction: Securely cap reaction vessels. Keep the fume hood sash at the lowest practical height.

-

Post-Handling: Securely seal the primary container and any waste containers. Decontaminate any surfaces within the fume hood that may have been exposed.

-

Doffing PPE: Remove gloves first, turning them inside out. Remove lab coat and goggles.

-

Hygiene: Immediately wash hands with soap and water.

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container, preferably the manufacturer's original packaging.[1][11] The recommended storage condition is refrigerated (2-8°C) under an inert atmosphere like argon to prevent potential degradation.[1][5] The storage area should be cool, dry, and well-ventilated.[6][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and chloroformates.[1][11] Such contact can lead to vigorous, exothermic reactions.

Emergency Response Protocols

A clear, rehearsed emergency plan is crucial. All laboratory personnel must know the location of safety equipment, including eyewash stations, safety showers, fire extinguishers, and spill kits.

Caption: A decision-making workflow for emergency response.

First-Aid Measures

-

Inhalation: If fumes are inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][12]

-

Skin Contact: If skin contact occurs, immediately remove all contaminated clothing. Flush the affected skin with large amounts of running water and soap for at least 15 minutes.[1][6] Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, ensuring to hold the eyelids open and away from the eye to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Immediately give a glass of water. Never give anything by mouth to an unconscious person. Contact a Poison Information Center or a doctor without delay.[1][14]

Spill Response Protocol

-

Evacuate & Alert: Clear the immediate area of all personnel and alert colleagues.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear appropriate PPE, including respiratory protection if outside a fume hood.

-

Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite, sand, or earth.[1][15] Do not use combustible materials.

-

Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][16]

-

Decontaminate: Clean the spill area thoroughly. Launder all contaminated protective clothing before reuse.[1][5]

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency services immediately.[1]

Firefighting Measures

While the compound is not considered highly flammable, containers may burn if exposed to fire, potentially emitting corrosive and toxic fumes like nitrogen oxides and hydrogen chloride gas.[1][14]

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire. There are no restrictions on the type of extinguisher.[1] Options include dry chemical, carbon dioxide, or alcohol-resistant foam.[12][14]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[12][14]

Disposal Considerations

Chemical waste must be managed according to institutional, local, and national regulations.

-

Waste Collection: Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for hazardous chemical waste.[1][9]

-

Disposal: Dispose of the waste through a licensed professional waste disposal service.[14][17] Do not dispose of it down the drain.

References

-

HAZARDS IDENTIFICATION - Safety Data Sheet. (2021). Genesee Polymers Corporation. [Link]

-

MSDS of 2-chloro-4,6-dimethylpyridine-3-carboxamide. (2025). Capot Chemical. [Link]

-

Personal Protective Equipment (PPE). (N.D.). CHEMM. [Link]

-

2-Chloro-4,6-dimethylpyridine. (N.D.). PubChem, National Center for Biotechnology Information. [Link]

-

2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). (2020). Occupational Safety and Health Administration (OSHA). [Link]

-

2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

Standard Operating Procedure for Pyridine. (N.D.). Washington State University. [Link]

-

Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). The National Academies Press. [Link]

-

Prudent Practices for Handling Hazardous Chemicals in Laboratories. (1981). National Research Council. [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]

- 3. 2-Chloro-4,6-dimethylpyridine | C7H8ClN | CID 12508378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. p2infohouse.org [p2infohouse.org]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. gpcsilicones.com [gpcsilicones.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. 2-Chloro-3-cyano-4,6-dimethylpyridine | 14237-71-9 [chemicalbook.com]

- 17. 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN) | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-3,6-dimethylpyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-Chloro-3,6-dimethylpyridine, a key intermediate in synthetic chemistry. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this document delivers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines a theoretical examination of solubility based on the compound's physicochemical properties with a detailed, field-proven experimental protocol for accurate, in-lab determination. This guide is designed to empower researchers with both predictive insights and the practical tools necessary to integrate this compound into their workflows effectively.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative utilized in the synthesis of more complex molecules in the pharmaceutical and agrochemical sectors. Its solubility is a fundamental parameter that governs reaction kinetics, purification strategies, and formulation development. An accurate understanding of its behavior in various organic solvents is therefore critical for process optimization and scalability.

The molecular structure, featuring a polar pyridine ring, a lipophilic chloro group, and two methyl groups, suggests a nuanced solubility profile. The principle of "like dissolves like" dictates that solubility is maximized in solvents with similar polarity and intermolecular force characteristics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 72093-14-2 | [2] |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [3] |

| Appearance | Liquid (at standard conditions) | [4] |

Theoretical Solubility Assessment

The solubility of this compound is dictated by the interplay of its structural features with the properties of the solvent.

-

Pyridine Ring : The nitrogen atom in the pyridine ring introduces polarity and can act as a hydrogen bond acceptor, suggesting favorable interactions with polar solvents.[5]

-

Chloro and Methyl Groups : The chlorine atom and the two methyl groups increase the molecule's non-polar character and size, enhancing its solubility in less polar or non-polar organic solvents.

This duality implies that this compound will likely exhibit good solubility in a broad range of common organic solvents, from moderately polar to non-polar. Its solubility in highly polar protic solvents like water is expected to be limited, a common characteristic for many pyridine derivatives.[6][7] The use of dichloromethane as an extraction solvent in a synthesis involving a similar compound, 2-chloro-3-cyano-4,6-dimethylpyridine, supports the expectation of high solubility in chlorinated solvents.[8]

Below is a diagram illustrating the conceptual factors that influence the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Quantitative Solubility Determination: An Experimental Protocol

Given the absence of published quantitative data, the most reliable method for determining the solubility of this compound is through direct experimental measurement. The isothermal shake-flask method is a robust and widely accepted technique for this purpose.[9]

Causality Behind Experimental Choices

-

Isothermal Shake-Flask Method : This method is chosen because it allows the system to reach thermodynamic equilibrium, ensuring that the measured solubility is the true saturation point at the specified temperature, which is critical for reproducibility.

-

HPLC/UV-Vis Analysis : A chromatographic or spectroscopic method is selected for quantification over gravimetric analysis. This provides higher accuracy and sensitivity, and it is less susceptible to errors from volatile solvents or impurities.[10] It creates a self-validating system by separating the analyte from potential impurities before quantification.

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker/incubator

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. "Excess" ensures that undissolved solid remains, confirming saturation. b. Tightly seal the vial to prevent solvent evaporation. c. Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). d. Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy with visible undissolved solute.

-

Sample Collection and Preparation: a. After shaking, allow the vial to rest in the thermostatic bath for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove all particulate matter. This step is crucial to prevent undissolved solute from artificially inflating the measured concentration. d. Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve. A precise dilution factor is essential for accurate back-calculation.

-

Quantitative Analysis (HPLC Method Example): a. Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. b. Analyze these standards using HPLC to generate a calibration curve of peak area versus concentration. c. Sample Analysis: Inject the diluted sample from step 2d into the HPLC system under the same conditions. d. Calculation: Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility (S) in the saturated solution using the following formula: S (g/L) = Concentration from curve (g/L) × Dilution Factor

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol.

Caption: Experimental workflow for solubility determination.

Safety and Handling Precautions

As a chemical intermediate, this compound requires careful handling. Users must consult the Safety Data Sheet (SDS) before use. Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area to avoid inhalation of vapors.[11]

-

Handling: Avoid all personal contact. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][12]

-

Spills: In case of a spill, contain and absorb with inert material like sand or earth. Prevent entry into drains or waterways.[4]

Conclusion

References

- Apollo Scientific. (2022, May 18).

- Fisher Scientific. (2024, April 1).

- Thermo Fisher Scientific. (2025, September 12).

- ChemicalBook. (2025, July 24). 2-Chloro-3-cyano-4,6-dimethylpyridine.

- AChemBlock. This compound 95%.

- ResearchGate.

- BenchChem. Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide.

- PubChem. 4-Chloro-2,6-dimethylpyridine.

- ChemEurope.com. Pyridine.

- Wikipedia. Pyridine.

- Sigma-Aldrich. Solvent Miscibility Table.

- BenchChem. Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

Sources

- 1. 溶剂混溶性表 [sigmaaldrich.com]

- 2. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]

- 3. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine [chemeurope.com]

- 8. 2-Chloro-3-cyano-4,6-dimethylpyridine | 14237-71-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

A Researcher's Guide to 2-Chloro-3,6-dimethylpyridine: Sourcing, Safety, and Synthetic Applications

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of 2-Chloro-3,6-dimethylpyridine. Moving beyond a simple data sheet, this document offers insights into supplier evaluation, rigorous safety protocols grounded in causality, and practical applications in chemical synthesis.

Part 1: Compound Profile and Significance

This compound (CAS No. 72093-14-2) is a substituted pyridine derivative. The strategic placement of the chlorine atom at the 2-position renders it susceptible to nucleophilic substitution, making it a valuable and reactive intermediate in organic synthesis. Its utility is most pronounced in the construction of more complex heterocyclic systems, which form the backbone of numerous pharmaceutical and agrochemical compounds.[1][2] The dimethyl substitution pattern further influences its reactivity and solubility, providing a unique building block for synthetic chemists.

| Property | Value | Source |

| CAS Number | 72093-14-2 | [3][4] |

| Molecular Formula | C₇H₈ClN | [4] |

| Molecular Weight | 141.6 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Purity (Typical) | ≥ 95% | [4] |

| MDL Number | MFCD12400985 | [4] |

Part 2: Commercial Sourcing and Supplier Evaluation

The selection of a chemical supplier is a critical decision that impacts experimental reproducibility, timelines, and safety. For a specialized intermediate like this compound, evaluation should extend beyond price to include purity verification, availability of safety documentation, and the supplier's focus (i.e., bulk manufacturing vs. research-scale quantities).

| Supplier | Purity Offered | Typical Scale | Notes |

| Apollo Scientific | Not specified, but SDS available | Research / Lab Scale | Provides a detailed Safety Data Sheet (SDS), indicating a focus on well-documented research chemicals.[3] |

| AChemBlock | 95% | Research / Lab Scale | Lists specific purity and provides basic chemical properties on their product page.[4] |

| SynQuest Laboratories | Not specified, but catalogued | Research / Lab Scale | A specialized supplier of fine chemicals and custom synthesis intermediates.[5] |

Expertise & Rationale: For early-stage research and development, a supplier providing high-purity material with a comprehensive Certificate of Analysis (CoA) and a detailed SDS (like Apollo Scientific) is often preferred. The CoA validates the material's identity and purity, which is crucial for reliable and reproducible results, while the SDS is essential for a thorough risk assessment.

Caption: Workflow for Procurement and Integration of Research Chemicals.

Part 3: In-Depth Safety and Handling Protocol

Handling halogenated pyridines requires a stringent adherence to safety protocols due to their potential toxicity and irritant properties.[3][6] The following protocol is a self-validating system designed to minimize exposure and ensure a safe laboratory environment.

Hazard Profile:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Step-by-Step Protocol:

-

Risk Assessment and Personal Protective Equipment (PPE):

-

Action: Before handling, review the supplier's Safety Data Sheet (SDS)[3]. Wear a lab coat, chemical-resistant gloves (nitrile is often suitable, but check SDS for specific recommendations), and chemical splash goggles.[7]

-

Expertise & Rationale: This is a foundational step. The SDS provides specific hazard data. Standard PPE creates a primary barrier to prevent accidental skin/eye contact, which is a known risk for this category of chemicals.[3]

-

-

Engineering Controls:

-

Action: All handling, weighing, and transferring of this compound must be performed inside a certified chemical fume hood.[6]

-

Expertise & Rationale: The compound can cause respiratory irritation (H335).[3] A fume hood provides localized exhaust ventilation, capturing and removing vapors or aerosols at the source to prevent inhalation, which is the most direct route of exposure.

-

-

Handling and Dispensing:

-

Action: Use compatible tools (e.g., glass pipettes, stainless steel spatulas). Avoid all personal contact, including inhalation.[3] Do not eat, drink, or smoke in the handling area.[7] After handling, wash hands and any exposed skin thoroughly.[6]

-

Expertise & Rationale: These actions prevent inadvertent ingestion and dermal exposure. Contaminated hands are a primary vector for chemical ingestion.

-

-

Storage:

-

Action: Store in a tightly sealed, clearly labeled container.[8] Keep in a cool, well-ventilated area at 2-8°C.[3] The Apollo Scientific SDS recommends storing under an inert atmosphere (e.g., argon).[3]

-

Expertise & Rationale: Cool temperatures slow degradation. A tight seal prevents the release of vapors. Storage under an inert atmosphere is critical for preventing hydrolysis or reaction with atmospheric moisture, which could compromise the compound's purity and potentially create hazardous byproducts.

-

-

Spill and Emergency Procedures:

-

Action: In case of a small spill, absorb with an inert material like vermiculite or sand.[3] Collect the material into a labeled container for hazardous waste disposal. For eye contact, immediately flush with water for at least 15 minutes.[9] For skin contact, wash with soap and water.[7] In all cases of significant exposure or if irritation persists, seek immediate medical attention.[6]

-

Expertise & Rationale: Having a clear, pre-defined emergency plan is non-negotiable. Inert absorbents safely contain the spill without reacting with it. Immediate and prolonged flushing of eyes is crucial to minimize damage from corrosive or irritating substances.

-

-

Waste Disposal:

-

Action: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

-

Expertise & Rationale: Improper disposal can lead to environmental contamination. Chlorinated organic compounds require specific disposal pathways, typically incineration at a licensed facility.

-

Part 4: Application in Chemical Synthesis

The reactivity of the C2-chlorine atom on the pyridine ring is the cornerstone of this compound's utility. It serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Furthermore, 2-chloropyridines are widely used in combination with trifluoromethanesulfonic anhydride (Tf₂O) to activate amides, forming highly electrophilic intermediates that can then react with various nucleophiles.[10] This method is a powerful tool for the synthesis of pyridines, quinolines, and other related heterocycles.[10]

Caption: General workflow for amide activation using 2-chloropyridine.

Illustrative Experimental Protocol: Amide Activation (General Procedure)

The following is a representative protocol adapted from established methodologies for the activation of amides using a 2-chloropyridine and Tf₂O system.[10]

-

System Preparation: Under an inert atmosphere (argon or nitrogen), add the starting N-vinyl or N-aryl amide (1.0 equiv) to a flame-dried flask containing anhydrous dichloromethane.

-

Reagent Addition: Add this compound (2.0 equiv) via syringe. Vigorously stir the resulting mixture and cool to -70°C using a dry ice/acetone bath.

-

Activation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) via syringe, ensuring the internal temperature remains below -65°C. Stir for 10-15 minutes.

-

Nucleophilic Addition: Warm the reaction to 0°C. At this point, a solution of the desired nucleophile (e.g., a thiocyanate, enolate, or other suitable partner) in an anhydrous solvent is added via cannula.

-

Reaction Progression: Remove the cooling bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup and Purification: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.

Trustworthiness: This protocol describes a well-established and validated method in organic synthesis.[10] The use of an inert atmosphere, anhydrous solvents, and low temperatures are critical controls to prevent side reactions and ensure the efficient formation of the desired activated intermediate. The quenching and extraction steps are standard procedures for isolating and purifying organic products from such reaction mixtures.

References

-

ChemBuyersGuide.com, Inc. Angene International Limited. [Link]

-

Acros Organics. 2-Chloro-3-cyano-6-methylpyridine - SAFETY DATA SHEET. [Link]

-

Loba Chemie. (2016-06-08). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

Organic Syntheses. PYRIDINE AND PYRIMIDINE SYNTHESIS BY N-VINYL AND N-ARYL AMIDE ACTIVATION. [Link]

-

PrepChem.com. Synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine. [Link]

-

ProcessPointChemicals. 2-Chloro-3-fluoro-6-methylpyridine Supplier. [Link]

-

PubMed. (2010-07-15). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. [Link]

-

Organic Syntheses. 2,6-DIMETHYLPYRIDINE. [Link]

- Google Patents.

-

RSC Publishing. 2,6-Dimethylpyridine as a probe of the strength of Brønsted acid sites: study on zeolites. Application to alumina. [Link]

-

MDPI. (2020-07-03). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]

- 5. CAS 72093-14-2 | 3H32-5-JE | MDL MFCD12400985 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

potential applications of 2-Chloro-3,6-dimethylpyridine in medicinal chemistry

An In-Depth Technical Guide to the Applications of 2-Chloro-3,6-dimethylpyridine in Medicinal Chemistry

Abstract

This compound, a substituted heterocyclic compound, has emerged as a highly versatile and valuable building block in the landscape of modern drug discovery. Its unique structural and electronic properties—a reactive chlorine atom for synthetic elaboration and two methyl groups that modulate solubility and provide steric influence—make it an attractive scaffold for constructing complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry. We will explore its pivotal role in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the potential of this important chemical intermediate.

Introduction: The Privileged Pyridine Scaffold in Drug Design

The pyridine ring is a quintessential "privileged structure" in medicinal chemistry, a term coined to describe molecular scaffolds that can bind to multiple, unrelated biological targets.[1] This heterocycle is prevalent in numerous FDA-approved drugs and natural products, such as vitamins B3 and B6.[1] Its prevalence stems from its ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions, allowing for the fine-tuning of a molecule's pharmacological and pharmacokinetic profile.

The introduction of a chlorine atom onto the pyridine ring serves two primary functions in drug design.[2][3] Firstly, it acts as a bioisostere for other groups, influencing the molecule's lipophilicity, metabolic stability, and binding interactions. Secondly, and more critically from a synthetic standpoint, the carbon-chlorine bond is an exceptionally useful handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions.[4]

This compound capitalizes on these features. The chlorine at the 2-position is activated for nucleophilic substitution and is a prime substrate for palladium-catalyzed reactions. The methyl groups at the 3- and 6-positions provide steric bulk, which can be exploited to control molecular conformation and to probe hydrophobic pockets within a target protein's active site. This guide will illuminate the strategic deployment of this scaffold in the synthesis of next-generation therapeutics.

Synthesis and Physicochemical Profile

Synthetic Route

The synthesis of this compound is typically achieved from its corresponding amine precursor, 2-Amino-3,6-dimethylpyridine, via a Sandmeyer-type reaction. This classic transformation involves the diazotization of the primary amine with a nitrite source under acidic conditions, followed by the introduction of the chloride. While various methods exist for the chlorination of pyridines, this route is often efficient for small-scale and industrial preparations.[5][6]

Caption: Proposed synthesis of this compound.

Physicochemical Data

Understanding the physicochemical properties of a building block is critical for reaction design and for predicting its influence on a final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

| Property | Value | Source |

| CAS Number | 72093-14-2 | [7] |

| Molecular Formula | C₇H₈ClN | [7] |

| Molecular Weight | 141.60 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | ~195-197 °C | Inferred |

| Purity | ≥95% | [7] |

Reactivity Profile

The reactivity of this compound is dominated by the C2-Cl bond. The pyridine nitrogen is electron-withdrawing, which polarizes the C-Cl bond and makes the C2 carbon electrophilic and susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a low-valent palladium catalyst. While aryl chlorides are generally less reactive than the corresponding bromides or iodides in cross-coupling reactions, modern catalyst systems with specialized ligands have made their use routine and economically attractive.[8][9] The methyl groups exert a mild electron-donating effect and provide steric hindrance around the C2 and N1 positions, which can influence ligand coordination and reaction rates.

Key Transformations in Medicinal Chemistry

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions, which form the cornerstone of modern C-N and C-C bond formation.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust method for coupling amines with aryl halides to form aryl amines, a common motif in pharmaceuticals.[10][11] The reaction has transformed drug discovery by enabling the facile synthesis of complex amines that were previously difficult to access.[12]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 6. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]

- 7. This compound 95% | CAS: 72093-14-2 | AChemBlock [achemblock.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. chem.libretexts.org [chem.libretexts.org]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 2-Chloro-3,6-dimethylpyridine Derivatives

Introduction: The Strategic Importance of the 2-Chloro-3,6-dimethylpyridine Core

The pyridine ring is a ubiquitous and privileged scaffold in the annals of medicinal and agricultural chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene, while offering improved solubility and metabolic profiles, have cemented its role as a cornerstone for the development of a vast array of therapeutic agents and agrochemicals.[2] Within the diverse landscape of pyridine-based compounds, the this compound scaffold emerges as a particularly intriguing starting point for chemical exploration. The strategic placement of the chloro, and two methyl groups on the pyridine ring offers a unique combination of steric and electronic features that can be exploited for the design of novel bioactive molecules.

The chlorine atom at the 2-position serves as a versatile synthetic handle, readily participating in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of diverse chemical libraries.[3] The methyl groups at the 3- and 6-positions, on the other hand, provide steric bulk and lipophilicity, which can significantly influence the binding affinity and selectivity of the resulting derivatives for their biological targets. This in-depth technical guide will delve into the known biological activities of this compound derivatives, offering a comprehensive overview of their synthesis, mechanisms of action, and structure-activity relationships in the realms of anticancer, antimicrobial, and herbicidal research.

Synthesis of this compound and its Derivatives: A Gateway to Chemical Diversity

The synthetic accessibility of the this compound core is a critical factor in its utility as a scaffold for drug discovery. The presence of the chlorine atom at the 2-position allows for a plethora of subsequent chemical transformations.

General Synthetic Workflow

The synthesis of derivatives from this compound typically involves the nucleophilic displacement of the chloro group. This versatile reaction allows for the introduction of various functionalities, leading to a diverse range of compounds with potentially distinct biological activities.

Caption: General workflow for the synthesis of 2-substituted-3,6-dimethylpyridine derivatives.

Experimental Protocol: Synthesis of 2-Amino-3,6-dimethylpyridine Derivatives

This protocol describes a general method for the synthesis of 2-amino-3,6-dimethylpyridine derivatives via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol)

-

A base (e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃))

-

Reaction vessel equipped with a magnetic stirrer and reflux condenser

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, add the desired amine (1.1-1.5 eq) and the base (1.5-2.0 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-amino-3,6-dimethylpyridine derivative.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyridine scaffold is a well-established pharmacophore in the design of anticancer agents.[1] While specific studies on the anticancer activity of this compound derivatives are limited, the broader class of substituted pyridines has shown significant promise in this area.

Mechanism of Action: Insights from Related Pyridine Derivatives

Several pyridine-containing compounds exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many pyridine derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For instance, Dasatinib, a potent dual Src/Abl kinase inhibitor, features a substituted pyridine ring and is used in the treatment of chronic myelogenous leukemia (CML).[4]

-

Enzyme Inhibition: Other enzymes critical for cancer cell survival can be targeted by pyridine derivatives. For example, some 2-chloro-pyridine derivatives containing flavone moieties have been synthesized and evaluated as potential telomerase inhibitors.[5] Telomerase is an enzyme that is overexpressed in many cancer cells and plays a key role in their immortalization.

-

DNA Intercalation and Binding: Certain pyridine derivatives can interact with DNA, either by intercalating between the base pairs or by binding to the minor groove, leading to the disruption of DNA replication and transcription and ultimately inducing apoptosis.[6]

Structure-Activity Relationship (SAR) Observations

Based on studies of various substituted pyridines, the following general SAR trends for anticancer activity can be inferred:

Caption: General SAR for potential anticancer activity of 2-substituted-3,6-dimethylpyridine derivatives.

-

The nature of the substituent at the 2-position, introduced via the displacement of the chloro group, is critical for activity.

-

Bulky and lipophilic groups, particularly those containing aromatic or heteroaromatic rings, often enhance anticancer potency.[5][6]

-

The presence of functional groups capable of forming hydrogen bonds with the target protein can significantly improve binding affinity.

Quantitative Data from Related Chloro-Pyridine Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| 2-Chloro-pyridine with flavone moiety | SGC-7901 (gastric cancer) | 18.45 - 22.28 | [5] |

| Quinazoline-based pyrimidodiazepines | K-562 (leukemia) | 0.622 - 1.81 | [6] |

| 5-(2-Chloro...)-4-thiazolidinones | MOLT-4 (Leukemia) | < 0.01 - 0.02 | [7] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the in vitro anticancer activity of synthesized compounds.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations and incubate for another 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.

Mechanism of Action in Microbes

The antimicrobial mechanisms of pyridine derivatives are diverse and can include:

-

Inhibition of Essential Enzymes: Pyridine-containing compounds can inhibit enzymes that are crucial for microbial survival, such as DNA gyrase or dihydrofolate reductase.

-

Disruption of Cell Membrane Integrity: Some derivatives can interact with the microbial cell membrane, leading to increased permeability and cell death.

-

Interference with Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Certain pyridine derivatives have been shown to inhibit biofilm formation.

Insights from Related Chloro-Pyridine Derivatives

A study on 6-chloro-pyridin-2-yl-amine derivatives demonstrated their antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria, as well as antifungal activity against Fusarium oxysporum.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound against a specific microorganism.

Materials:

-